molecular formula C13H14N4S B4168660 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4168660
M. Wt: 258.34 g/mol
InChI Key: YENKLDBKXLNEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole, also known as MPI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to act through multiple pathways. In cancer research, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit DNA synthesis and induce cell cycle arrest in cancer cells. In neuroprotection, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to reduce oxidative stress and inflammation in neuronal cells. In anti-inflammatory effects, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to decrease tumor size and induce apoptosis in cancer cells. In neuroprotection, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to reduce oxidative stress and improve neuronal survival. In anti-inflammatory effects, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to reduce inflammation and improve tissue damage in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole research, including its potential use as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory effects. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and develop new derivatives with improved properties. Additionally, the potential use of 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole in combination with other drugs or therapies should be explored.
In conclusion, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic compound with potential therapeutic properties that has gained attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent in various scientific research fields.

Scientific Research Applications

3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential therapeutic properties in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuroprotection, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to protect against oxidative stress-induced damage in neuronal cells. In anti-inflammatory effects, 3-(methylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

3-methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-8-17-10-7-5-4-6-9(10)11-12(17)14-13(18-2)16-15-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENKLDBKXLNEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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